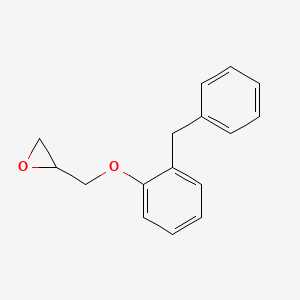

2-Benzylphenyl glycidyl ether

Description

Contextualization within Aromatic Glycidyl (B131873) Ethers

Aromatic glycidyl ethers are a class of organic compounds characterized by a glycidyl ether group attached to an aromatic ring structure. This class of molecules is fundamental to the epoxy resin industry. The general structure consists of an epoxide ring, which is a reactive site for polymerization, and an aromatic core that typically imparts rigidity, thermal stability, and chemical resistance to the resulting polymer.

2-Benzylphenyl glycidyl ether, identified by its CAS Number 2461-43-0, is a specific type of aromatic glycidyl ether. labnovo.comcymitquimica.com Its structure features a phenyl group substituted with both a glycidyl ether functional group and a benzyl (B1604629) group at the ortho- (position 2) of the phenyl ring. cymitquimica.comchem960.com This substitution pattern distinguishes it from more common isomers and related compounds, suggesting a unique influence on polymer properties.

Significance as a Chemical Intermediate for Advanced Materials and Synthesis

The primary significance of this compound lies in its role as a chemical intermediate or monomer for creating advanced polymers. The epoxide group is highly reactive towards nucleophiles, such as amines and anhydrides, allowing it to undergo ring-opening polymerization to form cross-linked thermosetting networks.

Research, primarily documented in patent literature, indicates its use as a component in sophisticated epoxy resin formulations. For instance, it has been included in epoxy compositions designed for carbon-fiber-reinforced composite materials. justia.comgoogle.comgoogle.com These composites are critical in industries like aerospace and automotive, where high strength, durability, and thermal resistance are paramount. justia.com The incorporation of the bulky and rigid benzylphenyl group into the epoxy network is anticipated to enhance the mechanical and thermal properties of the final composite material. cymitquimica.com

Research Trajectories in Glycidyl Ether Chemistry and Polymer Science

Current research in glycidyl ether chemistry and polymer science is heavily focused on developing materials with superior performance characteristics. Key trajectories include enhancing the glass transition temperature (Tg), improving mechanical strength, and increasing durability under harsh environmental conditions. justia.com

The inclusion of specialty monomers like this compound in patented epoxy formulations is indicative of a research trend towards fine-tuning polymer architectures at the molecular level. justia.comgoogle.comgoogle.com Scientists are exploring how the addition of specific functional groups, such as the benzyl group in this case, can modify the properties of the polymer network. This approach aims to create next-generation materials tailored for demanding applications where standard epoxy resins may not suffice. justia.com The investigation of such molecules, even if not widespread in academic literature, points to an ongoing industrial search for novel building blocks for advanced composites.

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 2461-43-0 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Exact Mass | 240.115029749 g/mol |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Heavy Atom Count | 18 |

| Complexity | 248 |

Table 1: Computed physical and chemical properties of this compound. Data sourced from chemical databases. chem960.comcymitquimica.com

Comparison with Other Aromatic Glycidyl Ethers

To provide context, the properties of this compound are compared with those of related, more common aromatic glycidyl ethers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₆H₁₆O₂ | 240.30 | Phenyl ring with ortho-benzyl and glycidyl ether groups. cymitquimica.comchem960.com |

| Phenyl Glycidyl Ether | C₉H₁₀O₂ | 150.17 | Phenyl ring directly attached to a glycidyl ether group. google.com |

| Benzyl Glycidyl Ether | C₁₀H₁₂O₂ | 164.20 | Benzyl group attached to a glycidyl ether group. labnovo.com |

Table 2: Comparison of this compound with other common aromatic glycidyl ethers.

Structure

3D Structure

Properties

CAS No. |

2461-43-0 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-[(2-benzylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-14-8-4-5-9-16(14)18-12-15-11-17-15/h1-9,15H,10-12H2 |

InChI Key |

WFRNIUYOWYOGTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3 |

Origin of Product |

United States |

Polymerization Studies of 2 Benzylphenyl Glycidyl Ether and Analogues

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is the primary method for synthesizing polyethers from cyclic ether monomers like glycidyl (B131873) ethers. This process involves the cleavage of the strained ether ring and the subsequent formation of a linear polymer chain. Both cationic and anionic ROP methods can be employed, with anionic ROP (AROP) often providing better control over the polymer's molecular weight and architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of epoxides, including functionalized glycidyl ethers, proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species. This "living" polymerization technique, when conducted under carefully controlled conditions, allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. cyberleninka.ru

The controlled nature of AROP allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio. This control is a hallmark of living polymerizations, where chain termination and transfer reactions are minimized. cyberleninka.ru For many glycidyl ether polymerizations, this control leads to polymers with low dispersity (Đ < 1.2). acs.org

Table 1: Polymerization Conversion of Biphenyl (B1667301) Glycidyl Ether (BPG) under Different Conditions

| Monomer | Polymerization Method | Conversion (%) | Reference |

| Biphenyl Glycidyl Ether (BPG) | Mechanochemical AROP | 86.5 | researchgate.net |

| Biphenyl Glycidyl Ether (BPG) | Solution Polymerization (Toluene, 60 °C) | Lower than mechanochemical | researchgate.net |

This table presents data for biphenyl glycidyl ether as a close analogue to 2-benzylphenyl glycidyl ether.

A variety of initiating systems are effective for the AROP of glycidyl ethers. Alkali metal alkoxides, often generated in situ, are common initiators. researchgate.net For example, potassium benzyl (B1604629) alkoxide has been used to initiate the copolymerization of ethylene (B1197577) oxide with glycidyl ethers. acs.org

More recently, strong, non-nucleophilic phosphazene bases, such as t-BuP₄, have emerged as powerful organocatalysts for the ROP of epoxides. researchgate.net These catalysts can activate an alcohol initiator, which then starts the polymerization. The use of phosphazene bases often leads to well-controlled polymerizations with predictable molecular weights and narrow dispersities. In the case of biphenyl glycidyl ether, the phosphazene base t-BuP₄ was used to facilitate its polymerization. researchgate.net

Alkoxides, such as potassium diphenyl phosphide (B1233454) (KPPh₂), have also been utilized as initiators for the AROP of glycidyl phenyl ether, a related aromatic glycidyl ether. researchgate.net

The structure of the side chain in a glycidyl ether monomer significantly influences its reactivity and the rate of polymerization. Bulky side chains can sterically hinder the approach of the nucleophilic propagating species to the oxirane ring, potentially slowing down the polymerization rate. researchgate.net However, the presence of ether oxygen atoms in the side chain can enhance reactivity through coordination with the counter-ion (e.g., K⁺) in the propagating species, a phenomenon known as the "crown ether effect." This chelation can increase the nucleophilicity of the attacking alkoxide and thus accelerate polymerization. acs.org

In the context of this compound, the bulky benzylphenyl group would be expected to exert a significant steric effect. Studies on other bulky glycidyl ethers have shown that while polymerization is feasible, the rates can be affected. researchgate.net Interestingly, in solid-state mechanochemical AROP, bulky monomers have been observed to exhibit faster conversions compared to solution polymerization. researchgate.netresearchgate.net

Chain transfer is a reaction that can occur during polymerization where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. acs.org This process can lead to a decrease in the average molecular weight of the final polymer and a broadening of the molecular weight distribution. In the anionic polymerization of epoxides, a common chain transfer reaction involves the abstraction of a proton from the α-carbon of the epoxide ring by the propagating alkoxide. libretexts.org

While specific studies on chain transfer in the polymerization of this compound are absent, research on other glycidyl ethers indicates that these side reactions can be minimized by conducting the polymerization at lower temperatures and using appropriate counter-ions and solvents. mpg.de For instance, in the polymerization of alkyl glycidyl ethers, chain-transfer reactions were found to be less significant compared to the polymerization of simple alkyl epoxides, which is attributed to the electronic effect of the ether oxygen in the side chain. libretexts.org

Copolymerization Strategies

Copolymerization of this compound with other monomers offers a versatile route to tailor the properties of the resulting polyethers. For example, copolymerization with a hydrophilic monomer like ethylene oxide (EO) can be used to create amphiphilic block or statistical copolymers. nih.govnih.gov

The relative reactivities of the comonomers, described by their reactivity ratios (r₁ and r₂), determine the microstructure of the resulting copolymer. For example, in the copolymerization of allyl glycidyl ether (AGE) and ethylene oxide (EO), the reactivity ratios were found to be r(AGE) = 1.31 and r(EO) = 0.54, indicating a slight preference for the incorporation of AGE. acs.org This suggests that glycidyl ethers can be more reactive than ethylene oxide in AROP, likely due to the aforementioned "crown ether effect". acs.org

Given the bulky nature of the 2-benzylphenyl side group, its copolymerization behavior with a less hindered monomer like ethylene oxide would be of great interest for creating novel materials with potentially interesting self-assembly properties.

Terpolymerization with Carbon Dioxide and Other Epoxides

The terpolymerization of epoxides with carbon dioxide (CO₂) is a significant area of research for producing aliphatic polycarbonates. mdpi.com This process, often a type of ring-opening copolymerization (ROCOP), offers a method to utilize CO₂ as a sustainable C1 building block. nih.gov The introduction of a third monomer, such as another epoxide, into the polymerization allows for the synthesis of terpolymers with tailored properties. nih.gov

While no specific studies on the terpolymerization of this compound were found, research on other epoxides demonstrates that this method can create materials with a range of thermal, mechanical, and biodegradable properties. mdpi.com For instance, the terpolymerization of CO₂, 1,2-butylene oxide (BO), and other epoxides has been shown to produce high molecular weight poly(butylene carbonate) with hydrophilic properties and good thermal stability. researchgate.net The microstructure of the resulting terpolymers, whether random or block-like, is heavily dependent on the catalytic system used. mdpi.com For example, a binary Schiff base cobalt system has been used to catalyze the terpolymerization of BO with CO₂ and other epoxides. researchgate.net Similarly, dinuclear zinc catalysts have been explored for the ring-opening copolymerization of CO₂ and cyclohexene (B86901) oxide (CHO). nih.gov

The general structure of a terpolymer from an epoxide, CO₂, and another epoxide can be represented as follows, though the specific arrangement of the units (random, alternating, or block) will vary.

General Structure of a Poly(ester-carbonate) from Terpolymerization

| Monomer 1 | Monomer 2 | Monomer 3 | Resulting Polymer Structure |

| Epoxide (e.g., this compound) | Carbon Dioxide (CO₂) | Other Epoxide | Contains ether, carbonate, and potentially other ether linkages |

No specific data for the terpolymerization of this compound was found in the searched literature.

Synthesis of Statistical and Block Copolymers

The synthesis of both statistical and block copolymers allows for the creation of materials with a wide array of properties. Statistical copolymers have a random distribution of monomer units along the polymer chain, while block copolymers consist of longer sequences of a single monomer type linked together.

No specific research detailing the synthesis of statistical or block copolymers of this compound was identified. However, the synthesis of such copolymers has been demonstrated for other glycidyl ethers. For example, statistical copolymers of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) have been synthesized via anionic ring-opening copolymerization, resulting in polymers with narrow molecular weight distributions. mpg.de The synthesis of block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether) has been achieved through Grignard reactions. researchgate.net

The synthesis of block copolymers can be achieved by the sequential addition of monomers. nih.gov For instance, thermoresponsive poly(glycidyl ether) block copolymers have been synthesized using sequential monomer-activated anionic ring-opening polymerization. mdpi.com Similarly, the synthesis of block copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl) propyl isocyanate (TESPI) has been accomplished through coordination polymerization, with the process monitored by SEC and ¹H-NMR spectroscopy. nih.gov

General Approaches to Statistical and Block Copolymer Synthesis

| Copolymer Type | Synthetic Strategy | Key Features |

| Statistical | Copolymerization of a mixture of monomers | Random distribution of monomer units |

| Block | Sequential addition of monomers | Distinct blocks of different monomer units |

No specific data for the synthesis of statistical or block copolymers of this compound was found in the searched literature.

Sequence Control and Microstructure Analysis in Copolymer Chains

Controlling the sequence of monomers in a copolymer chain is a significant challenge in polymer science, as the sequence dictates the macromolecular structure and properties. chemrxiv.org Various techniques are employed to achieve sequence control and to analyze the resulting microstructure.

There is no available research on sequence control and microstructure analysis specifically for copolymers of this compound. General strategies for sequence control in polymerization include the use of highly selective catalysts and controlled polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net For instance, one-pot synthesis methods have been developed for sequence-controlled multiblocks with control over dispersity. chemrxiv.org

The microstructure of copolymers is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gel Permeation Chromatography (GPC). mpg.deresearchgate.net These methods can provide information about the comonomer composition, sequence distribution, and molecular weight characteristics of the copolymers. mpg.demdpi.com In the case of copolymers of aliphatic polyesters, the one-pot synthesis via ring-opening copolymerization of epoxides and cyclic anhydrides has been investigated using yttrium salt catalysts to control the final polymer morphology. rsc.org

No specific data on sequence control or microstructure analysis for copolymers of this compound was found in the searched literature.

Plasma Polymerization for Functional Coatings

Plasma polymerization is a technique used to deposit thin polymer films onto a substrate. This process involves the fragmentation and recombination of monomer molecules in a plasma environment, leading to the formation of a highly cross-linked and disordered polymer layer. researchgate.net

Deposition of Epoxide-Functionalized Layers

The deposition of epoxide-functionalized layers via plasma polymerization is of interest for creating surfaces that can readily immobilize biomolecules. dntb.gov.uarsc.org However, the high reactivity of the epoxide group can make it challenging to retain this functionality during the plasma process. nih.govresearchgate.net

No studies specifically on the plasma polymerization of this compound were found. Research on other glycidyl ethers, such as allyl glycidyl ether (AGE), has been conducted to create epoxy-functionalized surfaces. rsc.orgnih.govresearchgate.net These studies have shown that it is possible to deposit thin films that retain some of the original epoxide functionality. dntb.gov.ua The resulting plasma-polymerized layers can be used for various applications, including the improvement of adhesion between different materials.

No specific data on the deposition of epoxide-functionalized layers from this compound was found in the searched literature.

Influence of Plasma Parameters on Epoxide Density and Layer Stability

The density of functional groups, such as epoxides, and the stability of the deposited layer are highly dependent on the plasma parameters used during polymerization. Key parameters include power, pressure, and monomer flow rate, often combined into a composite parameter W/F (where W is the power and F is the flow rate). rsc.orgnih.gov

While there is no specific information on this compound, studies on allyl glycidyl ether (AGE) have shown that the density of epoxide groups can be increased by adjusting the working pressure. rsc.orgnih.gov The W/F parameter has been identified as a crucial factor affecting the final epoxide density, with an optimal value leading to the highest retention of the functional group. rsc.orgnih.gov For AGE, an optimal W/F value of around 2.3 eV per molecule was found to yield the highest density of epoxides. nih.gov The stability of the deposited layers is also a key consideration for practical applications.

Influence of Plasma Parameters on Polymer Coatings

| Plasma Parameter | General Effect on the Deposited Layer |

| Power (W) | Higher power can increase deposition rate but may also lead to more fragmentation and loss of functional groups. |

| Pressure | Can influence the reaction chemistry and the density of functional groups in the resulting film. rsc.orgnih.gov |

| Monomer Flow Rate (F) | Affects the residence time of the monomer in the plasma and can impact the structure of the polymer. |

| Pulsed Plasma | Using a pulsed discharge can help to reduce monomer fragmentation and better preserve functional groups. researchgate.net |

No specific data on the influence of plasma parameters on the plasma polymerization of this compound was found in the searched literature.

Advanced Material Applications and Polymer Architectures Incorporating 2 Benzylphenyl Glycidyl Ether

Role as a Reactive Diluent and Modifier in Epoxy Resin Systems

In the realm of thermosetting polymers, 2-Benzylphenyl glycidyl (B131873) ether serves as a functional additive in epoxy resin formulations. Unlike non-reactive diluents that can compromise the mechanical and thermal properties of the cured product, this compound participates in the curing reaction, integrating into the polymer network. chemicalbook.com Its aromatic nature and monofunctional epoxide group allow it to act as both a viscosity-reducing agent and a performance-enhancing modifier. chemicalbook.comconnectchemicals.com

Viscosity Reduction and Processability Enhancement

A primary challenge in the application of high-performance epoxy resins, such as those based on bisphenol-A, is their high initial viscosity. This high viscosity can impede processing, making tasks like casting, potting, and impregnation difficult, and can limit the amount of filler that can be incorporated. yuvrajchemicals.com Reactive diluents are added to epoxy formulations to lower their viscosity, thereby improving handling and processability. wikipedia.orgsacheminc.com

Table 1: Example of Viscosity Reduction in a Standard Epoxy Resin (EEW=190) using a Monofunctional Reactive Diluent This table illustrates the general effect of a monofunctional reactive diluent on epoxy resin viscosity. The specific performance of 2-Benzylphenyl glycidyl ether may vary.

| Weight Percent of Reactive Diluent (%) | Resulting Viscosity @ 25°C (cP) |

|---|---|

| 0 | 12,500 |

| 5 | 5,000 |

| 10 | 2,000 |

| 15 | 1,200 |

| 20 | 800 |

| 25 | 600 |

Data derived from a representative system using cresyl glycidyl ether. panpage.de

Influence on Cured Resin Modulus and Strength (Internal Antiplasticization)

While the primary function of a diluent is to reduce viscosity, the incorporation of this compound can also positively influence the mechanical properties of the cured epoxy network. Research has shown that the addition of certain monofunctional epoxy monomers, such as benzyl (B1604629) glycidyl ether, can lead to an increase in the modulus and strength of the cured resin at room temperature. chemicalbook.com This phenomenon is referred to as "internal antiplasticization." chemicalbook.com

The rigid benzene (B151609) ring within the 2-benzylphenyl structure, when incorporated into the epoxy network, restricts the mobility of the polymer chains. This restriction hinders the localized molecular motions that contribute to deformation, thereby increasing the stiffness (modulus) and strength of the material under ambient conditions. The covalent bonding of the diluent into the network ensures that these effects are permanent and avoids the leaching issues associated with non-reactive plasticizers. chemicalbook.com

Polymeric Materials Derived from this compound

Beyond its role as a modifier, this compound can be used as a primary monomer for the synthesis of novel polymers with tailored properties. The reactive epoxide ring allows it to undergo ring-opening polymerization to form polyethers or to be copolymerized with other monomers, such as carbon dioxide, to create functional polycarbonates. nih.govnih.gov

Synthesis of Functional Polycarbonates and Polyethers

The synthesis of functional aliphatic polycarbonates can be achieved through the copolymerization of epoxides with carbon dioxide (CO₂). nih.govresearchgate.net This process offers a sustainable route to creating polymers with pendant functional groups. By using this compound as the epoxide monomer, a polycarbonate with pendant benzylphenyl groups along the polymer backbone could be synthesized. This would impart specific thermal and mechanical characteristics to the resulting material.

Similarly, anionic ring-opening polymerization (AROP) is a well-established method for producing well-defined polyethers from glycidyl ether monomers. mpg.denih.gov This technique allows for the creation of homopolymers of this compound or its statistical and block copolymers with other glycidyl ethers. The resulting polyether would feature the bulky benzylphenyl side chains, which would significantly influence its physical properties.

Control of Molecular Weight and Polydispersity

A key aspect of modern polymer synthesis is the ability to control the polymer's molecular weight and to ensure a narrow distribution of chain lengths, known as a low polydispersity index (Đ). nsf.gov Techniques like anionic ring-opening polymerization offer excellent control over these parameters. mpg.denih.gov By carefully controlling the initiator-to-monomer ratio and reaction conditions, polymers based on this compound can be synthesized with predictable molecular weights and low polydispersity (Đ values approaching 1.0). nih.gov This level of control is crucial for producing materials with consistent and reproducible properties for high-performance applications.

Tailoring of Thermal Properties (e.g., Glass Transition Temperature, Decomposition Temperature)

The chemical structure of the repeating monomer unit has a profound impact on the thermal properties of a polymer. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is particularly sensitive to the structure of the polymer side chains. The incorporation of the large and rigid benzylphenyl group from this compound into a polymer backbone is expected to significantly increase the Tg of the material. This is because the bulky side groups hinder the rotational motion of the polymer main chain, requiring more thermal energy to induce the transition to a rubbery state. researchgate.net This effect allows for the design of polymers with high-temperature resistance. The thermal decomposition temperature would also be influenced by the aromatic character of the side chain.

Table 2: Conceptual Influence of Monomer Structure on Polymer Properties This table provides a conceptual illustration of how incorporating a monomer like this compound (BPGE) could influence polymer properties compared to a simpler glycidyl ether like ethyl glycidyl ether (EGE).

| Property | Poly(ethyl glycidyl ether) | Poly(this compound) (Conceptual) | Rationale |

|---|---|---|---|

| Side Chain Structure | Flexible ethyl group | Bulky, rigid benzylphenyl group | The benzylphenyl group has significantly more steric hindrance and rigidity. |

| Glass Transition Temp. (Tg) | Low nih.gov | High | The rigid aromatic side chains restrict polymer chain mobility, increasing the energy required for the glass transition. researchgate.net |

| Molecular Weight Control | High (via AROP) mpg.de | High (via AROP) | Anionic ring-opening polymerization (AROP) provides excellent control for various glycidyl ether monomers. nih.gov |

| Polydispersity (Đ) | Low (via AROP) mpg.de | Low (via AROP) | AROP typically yields polymers with narrow molecular weight distributions. nih.gov |

Development of Functional Polyethers and Amphiphilic Copolymers

The incorporation of this compound into polymer backbones allows for the creation of materials with unique functional properties. The bulky and aromatic nature of the benzylphenyl group influences the polymer's architecture and behavior in solution.

Currently, there is no specific research data available that details the synthesis of redox-responsive polyethers using this compound. This remains a potential area for future investigation.

The synthesis of amphiphilic block copolymers containing poly(this compound) has not been specifically detailed in available scientific literature. The principles of anionic ring-opening polymerization could theoretically be applied to create block copolymers with hydrophilic segments (like polyethylene (B3416737) glycol), which would be expected to self-assemble into supramolecular structures in selective solvents. However, specific studies, including data on critical micelle concentration or aggregate morphology for polymers derived from this compound, are not presently available.

There is a lack of specific studies focusing on the thermoresponsive properties and phase transition behavior of homopolymers or copolymers of this compound in aqueous solutions. While other poly(glycidyl ether)s with different side chains are known to exhibit lower critical solution temperature (LCST) behavior, the high hydrophobicity imparted by the benzylphenyl group suggests that homopolymers of this compound would likely be water-insoluble, precluding typical thermoresponsive behavior in aqueous media. Further research would be needed to explore its properties in mixed solvent systems or as a hydrophobic block in amphiphilic copolymers.

Applications in Composites and Nanocomposites

The structural features of this compound make it a candidate for inclusion in composite materials, particularly those based on epoxy resins.

There is no available research demonstrating the direct utilization or modification of this compound to function as a silane (B1218182) coupling agent in epoxy/silica (B1680970) composites. Silane coupling agents typically require a silicon-containing moiety to bond with inorganic surfaces like silica, which is not an inherent feature of this compound.

While aromatic compounds are often explored for their potential to disperse graphene through π-π stacking interactions, specific studies detailing the use of this compound as a dispersant or surface modifier for graphene in epoxy nanocomposites are not found in the current body of scientific literature. Patent literature mentions this compound as a potential component in epoxy resin compositions for carbon fiber-reinforced composites, suggesting its compatibility with such systems. google.com However, detailed research findings on its specific function as a graphene dispersant, including comparative data on dispersion quality or resulting nanocomposite properties, have not been published.

Integration into Interpenetrating Polymer Networks (IPNs)

No research findings or data are available in the searched sources regarding the specific integration of this compound into interpenetrating polymer networks.

Spectroscopic and Advanced Analytical Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the molecular architecture of 2-Benzylphenyl glycidyl (B131873) ether. This involves a combination of spectroscopic methods that probe the atomic and molecular environment within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl rings, the benzylic methylene (B1212753) protons, and the protons of the glycidyl ether moiety. The chemical shifts (δ, ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J, Hz) would be analyzed to establish the connectivity of all hydrogen atoms.

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Characteristic signals for the aromatic carbons, the benzylic carbon, and the carbons of the oxirane ring and ether linkage would be identified.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm the bonding network within the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |

| Data Not Available | Data Not Available | Data Not Available | Benzylic Protons (-CH₂-Ph) |

| Data Not Available | Data Not Available | Data Not Available | Methylene Proton (-O-CH₂-) |

| Data Not Available | Data Not Available | Data Not Available | Methine Proton (-CH-O) |

| Data Not Available | Data Not Available | Data Not Available | Oxirane Protons (-CH₂) |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data Not Available | Aromatic Carbons |

| Data Not Available | Benzylic Carbon (-CH₂-Ph) |

| Data Not Available | Methylene Carbon (-O-CH₂-) |

| Data Not Available | Methine Carbon (-CH-O) |

| Data Not Available | Oxirane Carbon (-CH₂) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A spectrum of 2-Benzylphenyl glycidyl ether would be expected to display characteristic absorption bands for the C-H stretching of the aromatic rings, C-O-C stretching of the ether linkages, and the asymmetric and symmetric stretching of the epoxy ring.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Data Not Available | Aliphatic C-H Stretch |

| Data Not Available | Data Not Available | Aromatic C=C Stretch |

| Data Not Available | Data Not Available | C-O-C (Ether) Stretch |

| Data Not Available | Data Not Available | C-O (Epoxide) Stretch |

Mass Spectrometry (MS, GC-MS, MALDI-TOF)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS: The mass spectrum would show the molecular ion peak [M]⁺ corresponding to the exact mass of this compound.

GC-MS: Gas Chromatography-Mass Spectrometry would be used to separate the compound from any impurities before mass analysis, providing a clean mass spectrum and retention time data. The fragmentation pattern would be key to confirming the structure.

MALDI-TOF: While typically used for larger molecules, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) could potentially be used, and the resulting spectrum would also be analyzed for the molecular ion peak.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For this compound, DSC would be used to determine key thermal transitions such as the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events, providing insight into its physical state and thermal behavior.

Hypothetical DSC Data Table

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | Data Not Available | Not Applicable |

| Melting Point (Tm) | Data Not Available | Data Not Available |

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would determine the thermal stability of this compound by identifying the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Hypothetical TGA Data Table

| Parameter | Temperature (°C) |

| Onset of Decomposition (T_onset) | Data Not Available |

| Temperature at 5% Weight Loss (T₅) | Data Not Available |

| Temperature at Max Decomposition Rate | Data Not Available |

| Residual Mass (%) | Data Not Available |

Curing Kinetics and Mechanism Investigations for Glycidyl Ether Systems

Influence of Curing Conditions on Reaction Progress

The kinetics of glycidyl (B131873) ether curing are highly sensitive to the conditions under which the reaction is carried out. Temperature and the presence of catalysts or initiators are two of the most critical factors.

Temperature has a dual effect on the curing process. Firstly, according to the Arrhenius relationship, increasing the temperature raises the kinetic rate constant (k), thereby accelerating the cure rate. psu.edu DSC thermograms clearly show that with increasing isothermal cure temperature, the time to reach the peak reaction rate decreases significantly. psu.edu

Secondly, the ultimate degree of cure can also be influenced by the curing temperature. For some systems, increasing the temperature from a low to a moderate level (e.g., 60°C to 80°C) can lead to a higher final degree of conversion. researchgate.net However, for certain formulations, excessively high temperatures can sometimes lead to side reactions or incomplete conversion due to vitrification occurring at an earlier stage of the reaction. researchgate.net The selection of an optimal cure temperature is therefore a balance between achieving a practical reaction rate and ensuring the desired final network structure and properties. researchgate.net

Table 3: Effect of Temperature on Degree of Cure for an Epoxy-Amine System

| Curing Temperature | Degree of Cure (after 24h) |

| 60 °C | ~82% |

| 80 °C | ~85% |

| > 80 °C | Lower than 85% |

| Data derived from trends described in research. researchgate.net |

The use of catalysts or initiators is a common industrial practice to accelerate the slow reaction between epoxy groups and hardeners, such as phenols or amines. psu.edu For instance, triphenylphosphine (B44618) (TPP) is a well-known catalyst for the epoxy-phenol reaction. psu.edu

The addition of a catalyst dramatically alters the curing kinetics. Studies have shown that increasing the concentration of a catalyst like TPP leads to a substantial increase in the reaction rate at a given temperature. psu.edu This is observed in isothermal DSC experiments as a higher peak value for the reaction rate and a shorter time to reach that peak. psu.edu

Latent hardeners, such as dicyandiamide (B1669379), are also used. google.com These compounds act as initiators that become active only at elevated temperatures, providing good storage stability at room temperature followed by rapid curing at the desired processing temperature. The hydroxyl groups formed during the reaction can also have a catalytic effect, as seen in the reaction of phenyl glycidyl ether with amines. dtic.mil

Network Formation and Cross-linking Density Evolution

The transformation of a liquid epoxy resin into a solid, three-dimensional network is a complex process governed by the chemistry of the resin and the curing agent, as well as the curing conditions. Network formation begins with the initial reactions between the epoxy groups and the hardener, leading to chain extension and branching. As the reaction progresses, the molecular weight increases rapidly, culminating in the formation of a cross-linked polymer network. The density of these cross-links is a critical parameter that dictates the material's mechanical and thermal properties.

The structure of the glycidyl ether itself plays a significant role. For a hypothetical molecule like 2-Benzylphenyl glycidyl ether, the bulky benzylphenyl group would introduce significant steric hindrance. This could be expected to influence the reactivity of the epoxy group and the ultimate architecture of the polymer network, potentially leading to a less uniform network structure compared to less hindered molecules like Phenyl Glycidyl ether (PGE).

Gelation Behavior and Network Interlock Effects

Gelation is a critical point in the curing process where the system transitions from a viscous liquid to an elastic gel. This corresponds to the formation of a continuous, cross-linked network spanning the entire volume of the material. The time required to reach this point is known as the gel time. After gelation, the material can no longer flow and its structure is largely set.

The steric hindrance from a substituent like a benzylphenyl group would likely impact gelation. The bulky group could slow down the reaction rate by impeding the approach of the curing agent to the reactive epoxy site. Furthermore, it could influence the mobility of the growing polymer chains. This might lead to intramolecular reactions or create regions of varying cross-link density.

Correlation Between Curing Parameters and Thermomechanical Properties

The final thermomechanical properties of a cured epoxy resin are directly correlated with the curing parameters (e.g., temperature, time, and choice of curing agent) and the resulting network structure. Key properties include the glass transition temperature (T_g), storage modulus (E'), and tensile strength. The T_g represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state and is heavily dependent on the cross-linking density and chain stiffness.

A higher cross-linking density generally leads to a higher T_g because more thermal energy is required to induce segmental motion in the tightly bound network. researchgate.net Similarly, increased cross-linking restricts polymer chain mobility, resulting in a higher storage modulus in the glassy state. The choice of curing agent is also critical; for instance, different aliphatic amines can lead to varied thermomechanical performance in the same epoxy resin due to differences in their functionality and structure. nih.govresearchgate.net

For a system based on this compound, the rigid benzylphenyl group would be expected to increase the stiffness of the polymer backbone, which could contribute to a higher T_g and modulus compared to a more flexible aliphatic glycidyl ether. However, if the steric hindrance from this bulky group significantly impedes the curing reaction and prevents the system from reaching a high degree of cure, the cross-linking density could be lower than theoretically possible, which would, in turn, lower the thermomechanical properties. This highlights the complex interplay between molecular structure, curing kinetics, and final material performance.

The following table illustrates how thermomechanical properties can vary with the curing agent in a model bio-epoxy system, demonstrating the principle of this correlation.

| Curing Agent | Storage Modulus (E') at 30°C [MPa] | Glass Transition Temp (T_g) [°C] | Reference |

| Triethylenetetramine (TETA) | 3762 | 71.37 | nih.gov |

| Tris(2-aminoethyl)amine (TREN) | 3425 | 69.07 | nih.gov |

| Diethylenetriamine (DETA) | 3620 | 67.63 | nih.gov |

This data underscores that even with the same epoxy resin, the selection of the hardener can significantly alter the final properties of the thermoset. A comprehensive understanding of these relationships is essential for tailoring epoxy systems to specific high-performance applications.

Computational and Theoretical Studies on 2 Benzylphenyl Glycidyl Ether Chemistry

Quantum Chemical Modeling

Quantum chemical modeling stands as a powerful tool for investigating the electronic structure and reactivity of molecules. At the forefront of these methods is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in providing a detailed understanding of the chemical properties of 2-benzylphenyl glycidyl (B131873) ether and related compounds. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The reaction of phenyl glycidyl ether, a close analog, with amines has been studied, and the activation energy for the reaction has been determined experimentally to be approximately 13.7 kcal/mole. dtic.mil This provides an estimate for the energy barrier associated with the epoxide ring opening by a nucleophile. Computational studies on the ring-opening of other epoxides have shown that the process can be catalyzed by both acids and bases, proceeding through different mechanisms. researchgate.netresearchgate.net

Table 1: Representative Experimentally Determined Activation Energy for a Related Epoxide Reaction

| Reactants | Solvent | Activation Energy (kcal/mol) | Reference |

| Phenyl glycidyl ether + 2,5-dimethyl-2,5-hexanediamine | Dimethyl sulfoxide | 13.7 | dtic.mil |

This table presents experimental data for a closely related compound to infer the energetic requirements for reactions involving 2-benzylphenyl glycidyl ether.

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.idresearchgate.netajchem-a.comajchem-a.comyoutube.com In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the epoxide ring due to its high electronegativity and lone pairs of electrons. This makes the epoxide oxygen a prime site for protonation or interaction with Lewis acids, which would activate the ring towards nucleophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings due to the π-electron clouds. The hydrogen atoms, particularly those on the epoxide ring, would show positive potential.

While a specific MEP map for this compound is not available, the general principles can be applied to predict its reactivity. The negative potential on the epoxide oxygen suggests that it will be the initial site of interaction with electrophiles, facilitating the subsequent ring-opening.

DFT calculations are highly effective in elucidating reaction mechanisms and predicting the most likely reaction pathways. For this compound, a key reaction is the opening of the epoxide ring, which can proceed via different mechanisms depending on the reaction conditions.

Under basic or nucleophilic conditions, the reaction is likely to proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. Studies on the reaction of phenyl glycidyl ether with dicyandiamide (B1669379) have shown that the primary amine of the curing agent attacks the terminal carbon of the epoxide group. rsc.org A similar regioselectivity would be expected for this compound.

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can have more SN1 character, with the potential for carbocation-like transition states. The regioselectivity of the ring-opening can also be influenced by the stability of the potential carbocation intermediates. DFT studies on the acid-catalyzed ring-opening of other epoxides have provided detailed insights into these pathways. researchgate.net

Experimental studies on the reaction of phenyl glycidyl ether with alcohols in the presence of a base have shown that at lower temperatures (< 60°C), the addition reaction dominates, while at higher temperatures, homopolymerization of the glycidyl ether can also occur. kpi.ua

Semi-Empirical Methods for Computational Efficiency

While DFT provides a high level of accuracy, its computational cost can be a limitation for very large systems or for high-throughput screening. Semi-empirical methods, such as AM1 and PM3, offer a more computationally efficient alternative. researchgate.netuni-muenchen.dewikipedia.org These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to compensate for the approximations made.

Although less accurate than DFT, semi-empirical methods can be very useful for initial explorations of molecular geometries and for studying large systems where DFT would be computationally prohibitive. For instance, the PM3 method has been used to study the geometry and thermodynamic parameters of various organic molecules and has been shown to provide reasonable results for bond dissociation enthalpies and ionization potentials in some cases. researchgate.netresearchgate.net While no specific studies utilizing semi-empirical methods on this compound were found, their application to related glycidyl ethers suggests their potential utility in preliminary computational analyses of this compound. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for studying the conformational behavior and dynamic properties of molecules and materials.

Molecular mechanics models molecules as a collection of atoms held together by springs, and it uses a set of parameters known as a force field to describe the potential energy of the system. These force fields are typically parameterized using experimental data and high-level quantum mechanical calculations. nih.govnih.gov

Molecular dynamics simulations use the forces calculated from the molecular mechanics force field to simulate the movement of atoms over time, providing insights into the dynamic behavior of the system. All-atom molecular dynamics simulations of poly(glycidyl ether)s have been used to study their temperature-responsive behavior in aqueous solutions. mdpi.comresearchgate.net These simulations can provide information about chain extensions, hydrogen bonding, and solvation shells. While these studies focus on polymers, the underlying force field parameters for the glycidyl ether monomer units are essential for the accuracy of the simulations. The development of accurate force fields for small molecules like this compound is a critical step for enabling reliable simulations of larger systems, such as polymers or its interactions with other molecules. acs.org

Conformational Analysis and Geometrical Optimization

Computational chemistry provides powerful tools for understanding the three-dimensional structure and stability of molecules like this compound. Conformational analysis involves identifying the various spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are those connecting the benzyl (B1604629) group to the phenyl ring, the phenyl ring to the glycidyl ether moiety, and the bonds within the glycidyl ether group itself.

Geometrical optimization is a computational process that seeks to find the lowest energy, and therefore most stable, conformation of a molecule. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT) or semi-empirical methods. The process calculates the potential energy of the molecule for different atomic arrangements and systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

For this compound, geometrical optimization would reveal the most probable shape of the molecule. This would include the relative orientation of the benzyl and phenyl rings, which could range from a more extended conformation to a more compact, folded structure due to potential π-π stacking interactions between the aromatic rings. The orientation of the oxirane (epoxide) ring relative to the rest of the molecule is also a critical factor determined through this analysis.

Interaction Studies and Binding Affinity Predictions

Understanding how this compound interacts with other chemical species is essential for predicting its behavior in various applications, such as in polymer chemistry or as a potential biologically active molecule. Computational interaction studies can simulate the non-covalent interactions between this compound and other molecules, such as solvents, catalysts, or biological macromolecules.

These studies often employ molecular docking simulations, where the this compound molecule is computationally "docked" into the binding site of a target protein or receptor. The goal is to predict the preferred binding orientation and to estimate the binding affinity, which is a measure of the strength of the interaction. A higher binding affinity suggests a more stable complex.

The binding affinity is often expressed as a binding energy, which can be calculated using various scoring functions. These functions take into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. For this compound, the presence of the aromatic rings and the ether and epoxide functional groups would all contribute to its interaction profile.

While no specific binding affinity predictions for this compound were found, the methodologies are well-established. For instance, studies on N-benzyl phenethylamines have shown how modifications to the benzyl group can significantly impact binding affinity at serotonin (B10506) receptors. nih.gov This highlights the importance of the benzyl moiety in molecular interactions, a feature also present in this compound.

Application of Machine Learning and Neural Networks in Chemical Analysis

The application of machine learning (ML) and neural networks in chemistry is a rapidly growing field that can be applied to the study of compounds like this compound. engineering.org.cnresearchgate.net These computational techniques can analyze large datasets to identify patterns and make predictions about chemical properties and behavior. researchgate.net

In the context of chemical analysis, ML models can be trained on spectroscopic data (e.g., NMR, IR) to automatically identify and quantify substances. For a molecule like this compound, an ML model could be developed to recognize its unique spectral fingerprint, even in complex mixtures.

The general workflow for applying ML in chemical analysis involves several stages:

Data Acquisition: Gathering a large dataset of chemical information, such as spectra or reaction outcomes.

Feature Engineering: Converting the raw data into a format that the ML model can understand. For chemical structures, this can involve generating molecular descriptors. mdpi.com

Model Training: Using a portion of the dataset to train the ML algorithm. This involves adjusting the model's parameters to minimize the difference between its predictions and the actual values. engineering.org.cn

Model Validation: Testing the trained model on a separate portion of the dataset to evaluate its predictive accuracy.

Neural networks, a type of ML algorithm inspired by the human brain, are particularly adept at handling complex, non-linear relationships in chemical data. engineering.org.cn They are composed of interconnected nodes or "neurons" that process and transmit information. engineering.org.cn

Stochastic Techniques for Modeling Chemical Processes

Chemical processes, particularly at the molecular level, are inherently stochastic, meaning they are subject to random fluctuations. ed.ac.uk Stochastic techniques in computational chemistry aim to model this randomness to provide a more realistic simulation of chemical reactions and other dynamic processes. ed.ac.uk

One of the most well-known stochastic methods is the Gillespie algorithm, which simulates the time evolution of a chemically reacting system by taking into account the probabilistic nature of molecular collisions. ed.ac.uk This approach is particularly useful for systems with a small number of reacting molecules, where the traditional deterministic models based on differential equations may not be accurate. ed.ac.uk

For a reaction involving this compound, such as its polymerization or reaction with an amine, a stochastic model could simulate the individual reaction events, providing insights into the distribution of products and the evolution of the system over time. These models are built on the understanding that molecular collisions and reactions occur based on probabilities rather than fixed rates. ed.ac.uk

Prediction of Reaction Kinetics and Concentration Profiles

Predicting the rate at which a chemical reaction proceeds and how the concentrations of reactants and products change over time is a central goal of chemical kinetics. Computational models, including those enhanced by machine learning, can be used to predict these parameters for reactions involving this compound.

For example, a study on the reaction kinetics of a similar compound, phenyl glycidyl ether, with 2,5-dimethyl-2,5-hexanediamine demonstrated how reaction rates could be measured and modeled. dtic.mil The study found that the reaction followed third-order kinetics and determined the rate constants at different temperatures. dtic.mil This type of experimental data is invaluable for developing and validating predictive models.

Table 1: Rate Constants for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-dimethyl-2,5-hexanediamine (DMHDA) in Dimethyl Sulfoxide Solution dtic.mil

| Temperature (°C) | k1 ((equiv/litre)^-2 * min^-1) | k2 ((equiv/litre)^-2 * min^-1) | k1/k2 |

| 100 | 1.892 | 0.0317 | 59.6 |

| 80 | 0.833 | 0.0141 | 59.1 |

| 60 | 0.292 | 0.0044 | 66.4 |

| 46 | 0.125 | 0.0020 | 62.5 |

k1 and k2 represent the rate constants for the reaction of the primary and secondary amine hydrogens, respectively.

Machine learning models can be trained on such kinetic data to predict reaction rates under different conditions (e.g., temperature, concentration, catalyst). These models can learn the complex relationships between these variables and the reaction outcome, potentially leading to more accurate predictions than traditional kinetic models. researchgate.net

Correlation with Experimental Data and Structure-Activity Relationships

A critical aspect of computational and theoretical chemistry is the correlation of its predictions with experimental data. This validation step is essential to ensure the accuracy and reliability of the computational models. For this compound, this would involve comparing computationally predicted properties, such as its spectroscopic signature or reactivity, with experimentally measured values.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity or other properties. nih.gov For this compound, an SAR study might involve synthesizing and testing a series of related compounds with modifications to the benzyl or phenyl rings, or the glycidyl ether moiety.

For instance, research on N-benzyl phenethylamines has shown that the nature and position of substituents on the N-benzyl group can dramatically affect the compound's affinity and functional activity at serotonin receptors. nih.gov Similarly, the biocatalytic resolution of benzyl glycidyl ether and its derivatives by Talaromyces flavus showed that substituents on the phenyl ring influenced the enantioselectivity of the reaction. nih.gov These findings underscore the principle that small changes in molecular structure can lead to significant changes in chemical and biological behavior.

Computational tools, including Quantitative Structure-Activity Relationship (QSAR) models, can be used to quantify these relationships. mdpi.com QSAR models use statistical methods to correlate variations in molecular descriptors with changes in activity. A QSAR model for a series of compounds related to this compound could be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzylphenyl glycidyl ether in laboratory settings, and what experimental parameters are critical for reproducibility?

- Methodological Answer : A bench-scale synthesis can be adapted from phase-transfer catalysis (PTC) methods used for benzyl phenyl ether derivatives. For example, combining benzyl chloride with phenol under alkaline conditions using a PTC agent (e.g., tetrabutylammonium bromide) in a two-phase system (aqueous/organic) at 60–80°C for 1–2 hours yields intermediates. Subsequent epoxidation with peracids (e.g., meta-chloroperbenzoic acid) under controlled pH and temperature (0–5°C) generates the glycidyl ether . Monitor reaction progress via GC or HPLC to optimize epoxide ring formation and minimize side reactions.

Q. What safety protocols are essential when handling this compound, given its structural similarity to carcinogenic glycidyl ethers?

- Methodological Answer : Based on IARC evaluations of phenyl glycidyl ether (Group 2B carcinogen), assume similar hazards. Use fume hoods, nitrile gloves, and full-face shields to prevent inhalation, skin contact, or eye exposure. Conduct animal toxicity studies (e.g., Ames test for mutagenicity and 28-day rat exposure assays) to validate carcinogenic potential. Include negative controls (e.g., non-epoxidized analogs) to isolate toxicity mechanisms .

Q. Which analytical techniques are most reliable for quantifying this compound purity and structural integrity?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or HPLC paired with UV/Vis (λ = 210–230 nm) is optimal. For trace epoxide degradation products (e.g., diols), use derivatization with trifluoroacetic anhydride followed by GC-MS analysis. Calibrate with six-point standard curves (0.1–15 mg/mL) in CS₂ or acetonitrile to ensure linearity (R² ≥ 0.995) .

Advanced Research Questions

Q. How can this compound be incorporated into functional polymers, and what polymerization methods preserve its reactivity?

- Methodological Answer : Utilize cationic ring-opening polymerization (CROP) initiated by Lewis acids (e.g., BF₃·OEt₂) or photoinitiators (e.g., diphenyliodonium hexafluorophosphate) under UV light. For redox-responsive polymers, copolymerize with monomers like 2-(benzylthio)ethyl glycidyl ether to introduce disulfide linkages. Characterize branching density via SEC-MALS and thermal stability via TGA (degradation onset >250°C) .

Q. How should researchers resolve contradictions in mutagenicity data between bacterial and mammalian systems for glycidyl ethers?

- Methodological Answer : Discrepancies (e.g., positive Ames test vs. negative chromosomal aberration assays) may arise from metabolic differences. Perform comparative studies using S9 liver microsomal fractions in bacterial assays and primary hepatocytes in mammalian tests. Analyze metabolites (e.g., epoxide hydrolase products) via LC-MS/MS to identify pro-mutagenic intermediates .

Q. What strategies optimize the synthesis of high-purity this compound for sensitive applications like drug delivery systems?

- Methodological Answer : Employ fractional distillation under reduced pressure (0.1–1 mmHg, 80–100°C) to isolate the epoxide. Post-distillation, use activated alumina or molecular sieves (3Å) to adsorb residual moisture and acidic impurities. Validate purity via ¹H-NMR (absence of δ 1.5–2.5 ppm signals for hydrolyzed diols) and Karl Fischer titration (<50 ppm H₂O) .

Q. How does the steric hindrance of the benzylphenyl group influence the reactivity of this compound compared to simpler glycidyl ethers?

- Methodological Answer : Compare kinetics of epoxide ring-opening reactions (e.g., nucleophilic attack by amines) using pseudo-first-order conditions. For this compound, expect slower reaction rates (k ≈ 10⁻³ L/mol·s) versus n-butyl glycidyl ether (k ≈ 10⁻² L/mol·s) due to steric effects. Quantify via in situ FTIR monitoring of epoxide peak decay (∼910 cm⁻¹) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodological Answer : Conduct hydrolysis studies at varying pH (3–10) and temperatures (25–60°C). Under acidic conditions, the epoxide ring hydrolyzes to vicinal diols (t₁/₂ ≈ 2–5 days at pH 3). For bioremediation, screen microbial consortia (e.g., Pseudomonas spp.) capable of cleaving the ether bond via cytochrome P450 enzymes. Monitor degradation via COD/TOC analysis and GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.